2,5-Dimethylthiophene

Overview

Description

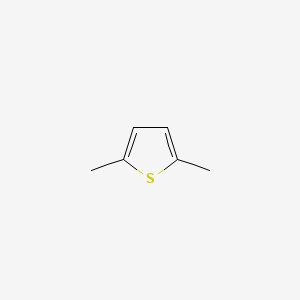

2,5-Dimethylthiophene is an organosulfur compound with the molecular formula C6H8S. It is one of the four isomers of dimethylthiophene and appears as a colorless liquid under standard conditions . This compound is known for its distinctive sulfur-containing five-membered ring structure, which contributes to its unique chemical properties. It is commonly used as a food flavoring additive in Europe .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethylthiophene can be synthesized through the sulfurization of hexane-2,5-dione . This method involves the reaction of hexane-2,5-dione with sulfurizing agents under controlled conditions to yield this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of sulfur and hexane-2,5-dione as starting materials. The reaction is typically carried out in the presence of a catalyst to enhance the yield and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylthiophene undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in the formation of thiols or other reduced sulfur compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Halogenated or alkylated thiophenes.

Scientific Research Applications

2,5-Dimethylthiophene has a wide range of applications in scientific research, including:

Biology: It is used in the study of sulfur-containing compounds and their biological activities.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-dimethylthiophene involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to changes in their activity and function. The sulfur atom in the thiophene ring plays a crucial role in these interactions, as it can form strong bonds with other atoms and molecules .

Biological Activity

2,5-Dimethylthiophene (DMTP) is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological effects, particularly its anticancer properties, antimicrobial potential, and safety evaluations.

Chemical Structure and Properties

This compound is characterized by a five-membered ring containing sulfur and two methyl groups attached to the carbon atoms at positions 2 and 5. This structure contributes to its unique chemical reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of DMTP derivatives. For instance, compounds synthesized from this compound exhibited significant inhibitory effects on various cancer cell lines, including breast, colon, lung, and prostate cancers. The mechanism of action primarily involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.

Key Findings:

- In vitro Studies : Three derivatives showed potent topoisomerase II inhibitory activity without intercalating with DNA. These compounds induced reactive oxygen species (ROS) in cancer cells and exhibited apoptotic effects during the G1 phase of the cell cycle .

- Comparative Efficacy : The anticancer activity was noted to be comparable to etoposide, a well-known chemotherapeutic agent, while demonstrating low toxicity to normal cells .

Antimicrobial Activity

The biological activity of DMTP extends beyond cancer treatment; it also exhibits antimicrobial properties . Research indicates that thiophene derivatives can act against a wide range of microorganisms, including bacteria and fungi.

Notable Examples:

- Compounds derived from this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives were tested against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi using disk diffusion methods .

- The presence of the this compound scaffold in antimicrobial agents has been linked to enhanced activity against antibiotic-resistant strains .

Safety Evaluations

Despite its promising biological activities, safety assessments are crucial for determining the viability of DMTP in therapeutic contexts. A study conducted by the European Food Safety Authority (EFSA) evaluated several thiophene compounds for genotoxicity.

Findings:

- The evaluation concluded that while some derivatives showed no significant genotoxic or mutagenic potential, further studies are necessary to fully understand their safety profiles. Specifically, the compound 3-acetyl-2,5-dimethylthiophene was removed from the FEMA GRAS list due to insufficient toxicity data .

Synthesis and Research Developments

The synthesis of DMTP derivatives has been an active area of research. Various methods have been explored to enhance their biological efficacy while minimizing toxicity. Molecular docking studies have also provided insights into the interactions between these compounds and their biological targets .

Data Summary

Properties

IUPAC Name |

2,5-dimethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8S/c1-5-3-4-6(2)7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQOOADXMVQEFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074295 | |

| Record name | 2,5-Dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], Liquid | |

| Record name | 2,5-Dimethylthiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10403 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,5-Dimethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032979 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

135.00 °C. @ 760.00 mm Hg | |

| Record name | 2,5-Dimethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032979 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

3.0 [mmHg] | |

| Record name | 2,5-Dimethylthiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10403 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

638-02-8 | |

| Record name | 2,5-Dimethylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIMETHYLTHIOPHENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6DDX6WB12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-Dimethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032979 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-62.6 °C | |

| Record name | 2,5-Dimethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032979 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,5-Dimethylthiophene?

A1: The molecular formula of this compound is C6H8S, and its molecular weight is 112.19 g/mol.

Q2: What spectroscopic data is available for this compound?

A: Researchers have characterized this compound using various spectroscopic methods. This includes:* NMR Spectroscopy: 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon environments within the molecule. [] * IR Spectroscopy: Infrared spectroscopy helps identify functional groups and their vibrational modes. [, , ] * Mass Spectrometry: This technique provides the molecular weight and fragmentation patterns, useful for structural elucidation and identification. [, ]* UV-Vis Spectroscopy: This method helps determine electronic transitions and light absorption properties. [, ]

Q3: What is the role of this compound in catalytic reactions?

A: this compound often serves as a model compound in studies on hydrodesulfurization (HDS), a crucial process in petroleum refining. Researchers use it to understand the reaction mechanisms involved in removing sulfur from fossil fuels. [, , , ]

Q4: Can this compound act as a ligand in transition metal complexes?

A: Yes, this compound can coordinate to transition metals through its sulfur atom (η1(S)-coordination) or its diene moiety (η4-coordination), sometimes even bridging multiple metal centers. [, , , , ]

Q5: Have computational methods been used to study this compound?

A: Yes, computational chemistry techniques, such as AM1 calculations, have been employed to study the reactivity and selectivity of this compound in Diels-Alder reactions. [] Additionally, ab initio coupled cluster calculations were used to investigate photoinduced dynamics of the molecule. []

Q6: How do substituents on the thiophene ring influence reactivity?

A: The presence and position of substituents on the thiophene ring can significantly affect its reactivity. For example, the two methyl groups in this compound hinder polymerization compared to unsubstituted thiophene. [] Additionally, the presence of methyl groups influences the regioselectivity of bromination reactions. []

Q7: What are the potential applications of this compound derivatives?

A: this compound derivatives have shown promise in various applications, including:* Photochromic materials: These compounds can undergo reversible color changes upon exposure to light, making them suitable for applications in optical data storage and molecular switches. [, ]* Topoisomerase II inhibitors: Some this compound derivatives have demonstrated potent and selective inhibition of topoisomerase II, an enzyme crucial for DNA replication and a target for anticancer therapy. []

Q8: How is this compound analyzed and quantified?

A: Common analytical techniques used for this compound analysis include:* Gas Chromatography (GC): This method separates and quantifies volatile compounds based on their boiling points and affinity for the stationary phase. [, , ]* High-Performance Liquid Chromatography (HPLC): This technique separates and quantifies compounds based on their polarity and interaction with the stationary phase. []* Resonance Raman Spectroscopy: This method provides information about the vibrational modes of molecules adsorbed on surfaces, offering insights into reaction mechanisms. []

Q9: What is known about the environmental impact of this compound?

A: While specific data on the ecotoxicological effects of this compound might be limited, its presence in fossil fuels raises concerns regarding its potential release into the environment during extraction, processing, and combustion. Further research is needed to assess its environmental fate and potential risks. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.